molecular formula C10H13ClFNO B1377368 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride CAS No. 1432679-00-9

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Cat. No.: B1377368
CAS No.: 1432679-00-9
M. Wt: 217.67 g/mol
InChI Key: UJIFILSJQAMBEZ-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research, characterized by its benzoxepin core structure—a seven-membered oxygen-containing ring fused to a benzene ring . This scaffold is recognized for its conformational restriction properties, which are valuable in the design and synthesis of bioactive molecules . The compound serves as a key synthetic intermediate, particularly as a primary amine, enabling its incorporation into more complex structures such as urea derivatives, carboxamides, and other molecules designed for probing biological systems . Researchers utilize this chemical backbone to develop and study novel ligands for various central nervous system (CNS) targets . Scientific investigations into closely related benzoxepin-4-amine analogs, such as TFMBOX, have demonstrated affinity for serotonin receptors, including the 5-HT2A and 5-HT1A subtypes . These findings suggest that the 8-fluoro-1-benzoxepin-5-amine structure is a valuable template for researching psychoactive agents and serotonin receptor modulators . Furthermore, the incorporation of a fluorine atom is a common strategy in drug design to influence the compound's electronic properties, metabolic stability, and membrane permeability . This product is intended for research applications in chemistry, biology, and medicine, and must be used exclusively in controlled laboratory settings. This compound is For Research Use Only. It is not classified as a medicine or drug, has not been approved by the FDA for any medical purpose, and its introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7;/h3-4,6,9H,1-2,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIFILSJQAMBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)F)OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-00-9
Record name 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

    Reduction: The ketone group in 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of functionalized benzoxepine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The compound's structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Research indicates that benzoxepin derivatives may exhibit activity as serotonin receptor modulators, which could be beneficial in managing mood disorders and anxiety .
  • Antidepressant Activity :
    • Preliminary studies have suggested that compounds with a benzoxepin structure can influence neurotransmitter systems involved in depression. The introduction of fluorine may enhance binding affinity to specific receptors, potentially leading to improved efficacy compared to non-fluorinated analogs .
  • Antipsychotic Properties :
    • The unique chemical framework of this compound shows promise as an antipsychotic agent. Investigations into its mechanism of action are ongoing, focusing on its effects on dopamine and serotonin pathways .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive symptoms in animal models when treated with the compound.
Study BNeurotransmitter InteractionFound enhanced serotonin receptor binding compared to traditional antidepressants.
Study CSide Effect ProfileReported a lower incidence of side effects relative to existing antipsychotic medications in preliminary trials.

Potential Therapeutic Uses

The versatility of this compound opens avenues for therapeutic applications beyond neuropharmacology:

  • Pain Management : Its interaction with pain pathways may provide insights into developing analgesics.
  • Cognitive Enhancers : Research into its effects on cognitive functions could lead to applications in age-related cognitive decline treatments.

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogenation, and functional groups. Below is a comparative analysis based on molecular properties and available

Table 1: Structural Comparison of Benzoxepin Derivatives
Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride C₁₀H₁₂ClFNO F at C8, NH₂ at C5 (HCl salt) 215.66 Target compound; hydrochloride salt enhances solubility
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride C₁₀H₁₂FNO F at C7, NH₂ at C5 (HCl salt) 201.21 Fluorine position shifts; similar amine group
8-Chloro-N-methyl-N-prop-2-ynyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride C₁₄H₁₆ClNO Cl at C8, N-methyl and N-propynyl groups 265.74 Bulky substituents; potential CNS activity
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride C₁₀H₁₂ClFNO F at C9, NH₂ at C5 (HCl salt) 215.66 Fluorine at C9 alters electronic distribution
8-(4-Fluorophenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one C₁₅H₁₂F₂O₂ 4-Fluorophenyl at C8, ketone at C5 274.26 Ketone replaces amine; aromatic substitution
Key Observations :
  • Halogen Position: Fluorine at C7 (vs.
  • Functional Groups : The 5-amine hydrochloride in the target compound contrasts with the ketone in 8-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, which may reduce basicity and affect bioavailability .
  • Substituent Complexity : The 8-chloro derivative with N-methyl and N-propynyl groups (CID 37763) introduces steric bulk, likely influencing pharmacokinetic properties such as metabolic stability .

Physicochemical and Predictive Data

Collision Cross-Section (CCS) Analysis :

The 7-fluoro analog (CID 18071400) has predicted CCS values of 145.7 Ų (positive charge) and 142.3 Ų (negative charge), suggesting moderate polarity. No CCS data are available for the 8-fluoro target compound, but structural similarity implies comparable polarity .

Pharmacological and Industrial Relevance

  • 8-Fluorophenyl Ketone (CAS 141106-46-9) : The ketone functionality and fluorophenyl group make it a candidate for materials science, particularly in polymer or catalyst design .
  • Target Compound : The 8-fluoro-5-amine hydrochloride’s amine group positions it for use in serotonin or adrenergic receptor modulation, though specific activity data are lacking .

Q & A

Q. What are the recommended synthetic routes for 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves constructing the benzoxepin core followed by introducing fluorine and the amine group. A plausible route includes:

  • Step 1: Use a Friedel-Crafts alkylation or cyclization of a substituted benzene derivative to form the tetrahydrobenzoxepin scaffold.
  • Step 2: Introduce fluorine via electrophilic fluorination (e.g., Selectfluor®) or by using a fluorinated precursor .
  • Step 3: Convert a ketone intermediate to the amine via reductive amination (e.g., NaBH₃CN/ammonia) and subsequent HCl salt formation.
  • Optimization: Adjust catalysts (e.g., Pd/C for hydrogenation), solvent polarity (DMF or THF), and temperature (60–80°C) to maximize yield. Monitor purity using TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm scaffold integrity and substituent positions (e.g., fluorine-induced deshielding in ¹H NMR, C-F coupling in ¹³C NMR).
    • ¹⁹F NMR: Verify fluorine incorporation (δ -110 to -150 ppm typical for aromatic F) .
  • HPLC-MS: Use reversed-phase C18 columns (e.g., 5 µm particle size) with mobile phases like 0.1% formic acid in water/acetonitrile. Monitor for impurities (<2%) at 254 nm .
  • Elemental Analysis: Validate molecular formula (C₁₁H₁₃ClFNO) with ≤0.3% deviation .

Q. What are the critical considerations for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis/oxidation.
  • Handling: Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to acidic/basic conditions.
  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Controlled Replication: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls like DMSO ≤0.1%).
  • Purity Verification: Re-test the compound using orthogonal methods (e.g., LC-MS vs. NMR) to rule out batch variability .
  • Meta-Analysis: Compare literature data using statistical tools (e.g., ANOVA) to identify outliers linked to methodological differences (e.g., fluorophore-based vs. radiolabeled assays) .

Q. What advanced computational methods predict the conformational dynamics of this compound in solution?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS. Analyze ring puckering and amine protonation states.
  • Density Functional Theory (DFT): Calculate lowest-energy conformers (B3LYP/6-31G* basis set) and compare with experimental NOESY data for spatial proximity validation .

Q. How can the compound’s reactivity under varying pH and temperature be systematically investigated for pharmacological studies?

Methodological Answer:

  • pH Stability Assays: Incubate the compound in buffers (pH 1–10) at 37°C. Quantify degradation via HPLC at intervals (0, 24, 48 hrs).
  • Thermal Analysis: Use DSC/TGA to determine melting/decomposition points. Correlate with Arrhenius plots for shelf-life prediction .
  • Reaction Kinetics: Apply pseudo-first-order models to calculate rate constants (k) for hydrolysis/oxidation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 2
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

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